molecular formula C₂₂H₂₇N₅O B1663454 5-HT3 antagonist 1 CAS No. 129294-09-3

5-HT3 antagonist 1

Cat. No.: B1663454
CAS No.: 129294-09-3
M. Wt: 377.5 g/mol
InChI Key: KDCVCMJTEQZMEL-UHFFFAOYSA-N
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Description

5-HT3 antagonist 1 is a compound that belongs to the class of 5-hydroxytryptamine receptor antagonists. These compounds are known for their ability to block the action of serotonin on the 5-HT3 receptor, which is involved in the regulation of nausea and vomiting. This class of drugs is commonly used to prevent nausea and vomiting induced by chemotherapy, radiotherapy, and certain surgeries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-HT3 antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may vary depending on the specific structure of the antagonist. Commonly, the synthesis involves:

    Formation of the core structure: This step involves the construction of the core structure of the compound, which may include aromatic rings or heterocycles.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired pharmacological properties.

    Coupling reactions: The final step often involves coupling reactions to attach specific side chains or functional groups that enhance the compound’s activity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

5-HT3 antagonist 1 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Catalysts: Catalysts like palladium on carbon are often employed in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-HT3 antagonist 1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-HT3 antagonist 1 involves the inhibition of serotonin binding to the 5-HT3 receptors. These receptors are located on the terminals of the vagus nerve and in certain areas of the brain. By blocking the action of serotonin, the compound prevents the initiation of the vomiting reflex, thereby reducing nausea and vomiting. The molecular targets include the 5-HT3 receptors, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

    Ondansetron: A well-known 5-HT3 antagonist used to prevent chemotherapy-induced nausea and vomiting.

    Granisetron: Another 5-HT3 antagonist with similar applications.

    Dolasetron: Used for the same purposes but with a different chemical structure.

Uniqueness

5-HT3 antagonist 1 is unique in its specific binding affinity and pharmacokinetic properties, which may offer advantages in terms of efficacy and safety compared to other similar compounds .

Properties

IUPAC Name

N-[1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-16-6-5-7-17(12-16)13-27-11-10-26(2)14-18(15-27)23-22(28)21-19-8-3-4-9-20(19)24-25-21/h3-9,12,18H,10-11,13-15H2,1-2H3,(H,23,28)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCVCMJTEQZMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC(C2)NC(=O)C3=NNC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-acetylamino-1-(3-methylbenzyl)-4-methyl-hexahydro-1H-1,4-diazepine (0.9 g) in 10% hydrochloric acid (20 ml) is refluxed with stirring for 2 hours. After cooling, the reaction mixture is basified with 48% aqueous sodium hydroxide solution and extracted with chloroform. The organic layer is washed with water and dried over magnesium sulfate. The solvent is evaporated under reduced pressure to give an oil. A mixture of this oil, 1H-indazole-3-carboxylic acid (530 mg), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (630 mg) and dichloromethane (20 ml) is stirred at 25° C. for 2 hours. The reaction mixture is washed successively with water and 10% aqueous sodium hydroxide solution, dried over magnesium sulfate, and evaporated under reduced pressure. The residue is chromatographed on silica gel with elution of acetone. Fractions containing the title compound are pooled and evaporated under reduced pressure to give the title compound (0.4 g) as an oil.
Name
6-acetylamino-1-(3-methylbenzyl)-4-methyl-hexahydro-1H-1,4-diazepine
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
530 mg
Type
reactant
Reaction Step Three
Quantity
630 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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